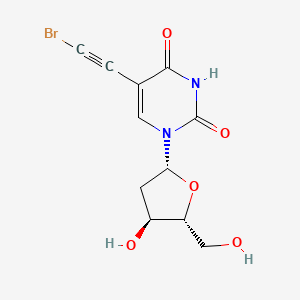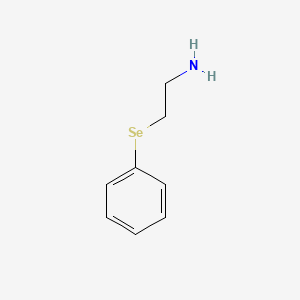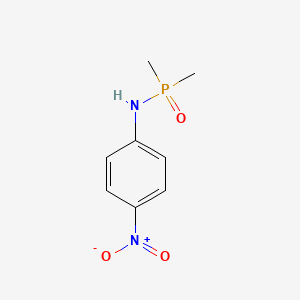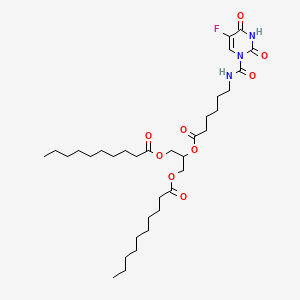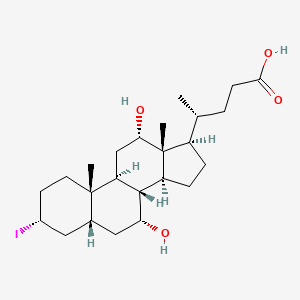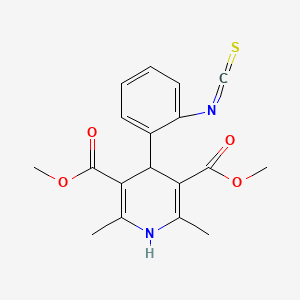![molecular formula C19H17NO3S B1202497 3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)
3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid is an aromatic ketone.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Applications : Bingöl et al. (2005) synthesized a monomer similar to the compound of interest, which was used to create polymers through electrochemical and chemical polymerization techniques. These polymers were studied for their thermal behavior, morphology, conductivity, and electrochromic properties (Bingöl, Güner, Çırpan, & Toppare, 2005).
Solar Cell Applications : Qin et al. (2007) and Hagberg et al. (2008) investigated organic dyes with structures related to the compound for use in dye-sensitized solar cells. These studies focused on the efficiency of electron transfer and conversion in solar cells (Qin, Yang, Chen, Sun, Marinado, Edvinsson, Boschloo, & Hagfeldt, 2007); (Hagberg, Yum, Lee, De Angelis, Marinado, Karlsson, Humphry-Baker, Sun, Hagfeldt, Grätzel, & Nazeeruddin, 2008).
Synthesis and Characterization for Medical Applications : Behzadi et al. (2015) and Tomoo et al. (2014) synthesized compounds structurally similar to the query compound for potential medical applications, focusing on their structural and functional characteristics (Behzadi, Saidi, Islami, & Khabazzadeh, 2015); (Tomoo, Nakatsuka, Katayama, Hayashi, Fujieda, Terakawa, Nagahira, 2014).
Antibacterial and Antifungal Properties : Patel and Patel (2017) explored derivatives of a similar compound for their antimicrobial activity against various bacterial and fungal strains, developing a novel class of antimicrobial agents (Patel & Patel, 2017).
Electrochromic Devices : Bingöl et al. (2006) and Kaya and Aydın (2012) focused on the synthesis and characterization of polymers related to the compound for use in electrochromic devices, examining their electrochromic and spectroelectrochemical properties (Bingöl, Camurlu, & Toppare, 2006); (Kaya & Aydın, 2012).
Pharmaceutical Research : Dovbnya et al. (2022) and other researchers have synthesized derivatives of this compound for potential pharmaceutical applications, focusing on their structural characteristics and biological activities (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Eigenschaften
Produktname |
3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid |
|---|---|
Molekularformel |
C19H17NO3S |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
3-[1-(4-acetylphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C19H17NO3S/c1-13(21)14-4-6-15(7-5-14)20-16(9-11-19(22)23)8-10-17(20)18-3-2-12-24-18/h2-8,10,12H,9,11H2,1H3,(H,22,23) |
InChI-Schlüssel |
VXZLRFFNODAIOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[2-[2-[(4-Chlorobenzoyl)amino]ethylamino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate](/img/structure/B1202416.png)
![2-[(5-Carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1202417.png)

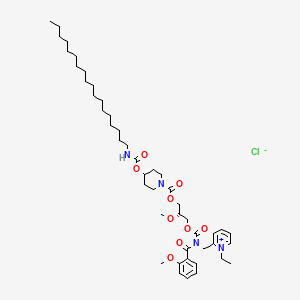
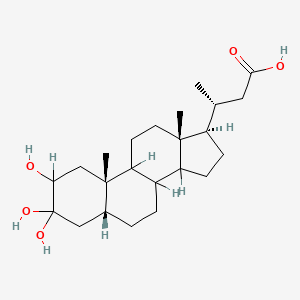
![(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202426.png)
